molecular formula C5H5N5O4 B1332154 3,5-Dinitropyridine-2,6-diamine CAS No. 34981-11-8

3,5-Dinitropyridine-2,6-diamine

Cat. No. B1332154
CAS RN: 34981-11-8
M. Wt: 199.12 g/mol
InChI Key: ZLJZDCVHRYAHAW-UHFFFAOYSA-N
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Description

3,5-Dinitropyridine-2,6-diamine is a chemical compound with the formula C5H5N5O4 . It contains a total of 19 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), 2 nitro groups (aromatic), and 1 Pyridine .


Synthesis Analysis

The synthesis of 2,6-diamino-3,5-dinitropyridine (DADNP) has been systematically investigated . The key parameters such as the synthesis route, temperature, solvent, time, the reactant ratio, and the purification route have been studied .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitropyridine-2,6-diamine includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), 2 nitro groups (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The thermal decomposition of 2,6-diamino-3,5-dinitropyridine-1-oxide (LLM-105), a similar compound, has been studied . The results showed that LLM-105 decay was a consecutive reaction. The first-step reaction dominated the early stage of the LLM-105 decomposition, and its products participated in the reaction of the second step .


Physical And Chemical Properties Analysis

The particle size of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a similar compound, prepared by recrystallization from trifluoroacetic acid (CF3COOH) distributes from 2 μm to 70 μm and its BET specific surface area is 0.454 m2·g-1 . The enthalpy of decomposition of ANPyO is 1021.46 J·g-1, and the temperature of the exothermic peak is 370.69 ℃, and its activation energy is 279.63 kJ·mol-1 at a heating rate of 10 K·min-1 .

Scientific Research Applications

Summary of the Application

3,5-Dinitropyridine-2,6-diamine is an important intermediate in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a new generation of low-sensitivity energetic materials . LLM-105 is considered to be a replacement for 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and can be used for several applications such as insensitive boosters and detonators .

Methods of Application or Experimental Procedures

The synthesis of LLM-105 involves using 3,5-Dinitropyridine-2,6-diamine as the starting material in four steps including cyclisation, acidification, nitration, and N-oxidation . The factors influencing these reaction steps have been discussed in the research .

Results or Outcomes

The improved synthesis of LLM-105 resulted in a total yield of 54% . This method has the advantage of using cheaper starting materials, resulting in a stable product with a higher yield of the nitration reaction .

Thermal Decomposition Study

Summary of the Application

3,5-Dinitropyridine-2,6-diamine is also used in the study of the thermal decomposition mechanism of LLM-105 . Understanding this mechanism is crucial for the safe handling and use of this energetic material .

Methods of Application or Experimental Procedures

The study involves a detailed experimental study to reveal the mechanism of the two-step thermal decomposition of LLM-105 .

Results or Outcomes

The results showed that LLM-105 decay was a consecutive reaction. The cleavage of NO2 and NH2 groups of LLM-105 mainly occurred in the first step, while gaseous products NO and C2N2 were released during the second reaction step . This study provides further insights into the entire reaction process of LLM-105 and would be helpful for its better application and for the design of new explosives .

New AB-type Monomer

Summary of the Application

3,5-Dinitropyridine-2,6-diamine is used as a raw material in the synthesis of 5-nitropyridine-2,3,6-triamine (TANP), which is a new AB-type monomer .

Methods of Application or Experimental Procedures

The synthesis involves using 3,5-Dinitropyridine-2,6-diamine as the starting material . The specific experimental procedures and technical details are not provided in the source .

Refining and Properties Study

Summary of the Application

3,5-Dinitropyridine-2,6-diamine is used in the study of the refining and properties of 2,6-diamino-3,5-dinitropyrazine-1-oxide (ANPyO) .

Methods of Application or Experimental Procedures

The study involves preparing three refined samples of ANPyO by recrystallization from the solvents of trifluoroacetic acid (CF3COOH), dimethyl sulfoxide (DMSO) and N,N-dimethyl formamide (DMF) respectively .

Synthesis of N-Nitroso-Bis-(Cyanomethyl)Amine

Summary of the Application

3,5-Dinitropyridine-2,6-diamine is used as a starting material in the synthesis of N-nitroso-bis-(cyanomethyl)amine . This compound is much cheaper and easier to synthesize than 2,6-dichloropyrazine, which is commonly used in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) .

Methods of Application or Experimental Procedures

The synthesis involves using 3,5-Dinitropyridine-2,6-diamine as the starting material in four steps including cyclisation, acidification, nitration, and N-oxidation . The factors influencing these reaction steps have been discussed in the research .

Results or Outcomes

The improved synthesis of LLM-105 resulted in a total yield of 54% . This method has the advantage of using cheaper starting materials, resulting in a stable product with a higher yield of the nitration reaction .

Synthesis of 2,6-Diamino-3,5-Dinitropyrazine

Summary of the Application

3,5-Dinitropyridine-2,6-diamine is used in the synthesis of 2,6-diamino-3,5-dinitropyrazine . This compound is an important intermediate in the production of energetic materials .

Methods of Application or Experimental Procedures

The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

The source does not provide any quantitative data or statistical analyses .

Safety And Hazards

The safety data sheet for 3,5-Dinitropyridine-2,6-diamine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended not to breathe dust or vapor and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

Theoretical studies have been performed on the dimers of 2,6-diamino-3,5-dinitropyridine and its N-oxide . These studies, along with others, could provide further insights into the properties of 3,5-Dinitropyridine-2,6-diamine and its potential applications.

properties

IUPAC Name

3,5-dinitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJZDCVHRYAHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337473
Record name 3,5-dinitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitropyridine-2,6-diamine

CAS RN

34981-11-8
Record name 3,5-Dinitro-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34981-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dinitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Varga, S Zeman, M Kouba - Journal of hazardous materials, 2006 - Elsevier
Samples of 2,4,6-trinitroaniline (PAM), 2,4,6-trinitro-N-(2,4,6-trinitrophenyl)aniline (DPA), N,N′-bis(2,4,6-trinitrophenyl)-3,5-dinitropyridine-2,6-diamine (PYX) and N,N′,N″-tris(2,4,6-…
Number of citations: 17 www.sciencedirect.com
MH Keshavarz, H Motamedoshariati… - Propellants …, 2014 - Wiley Online Library
Impact, electrostatic, and shock sensitivities of energetic compounds are three important parameters for the assessment of hazardous energetic materials. A novel easy to handle and …
Number of citations: 28 onlinelibrary.wiley.com
MH Keshavarz - Journal of hazardous materials, 2008 - Elsevier
A new simple correlation is introduced for predicting electric spark sensitivity of nitroaromatic compounds. This approach is based on the number of carbons and hydrogens as well as …
Number of citations: 81 www.sciencedirect.com
MH Keshavarz, Z Keshavarz - Zeitschrift für anorganische und …, 2016 - Wiley Online Library
Impact and electric spark sensitivities of energetic compounds are two important sensitivity parameters, which are closely related to many accidents in working places. In contrast to …
Number of citations: 18 onlinelibrary.wiley.com
M Ferdowsi, F Yazdani, MR Omidkhah… - Zeitschrift für …, 2018 - Wiley Online Library
Two well‐known stimuli for initiation of energetic compounds are electric spark and impact, which are closely related to many accidents in working places. It is valuable to correlate …
Number of citations: 2 onlinelibrary.wiley.com
G Fayet, P Rotureau, L Joubert… - Process Safety …, 2010 - Wiley Online Library
Quantitative Structure‐Property Relationship (QSPR) type methods have been up to now mainly devoted to biological, toxicological applications but their use to predict physico‐…
Number of citations: 27 aiche.onlinelibrary.wiley.com
S Zeman - Ch, 2012
Number of citations: 19
杨健, 金宁人, 张青龙, 张清义 - 化工学报, 2014 - hgxb.cip.com.cn
: 为了制备高纯度与高收率的2, 3, 5, 6-四氨基吡啶/2-羟基对苯二甲酸复合盐(TH 盐), 通过以2, 6-二氨基-3, 5 二硝基吡啶(DADNP) 为原料催化加氢还原制得2, 3, 5, 6-四氨基吡啶盐酸盐(TAPH). …
Number of citations: 7 hgxb.cip.com.cn
洪旭明, 金宁人, 黄国传, 张清义 - 浙江工业大学学报, 2013 - xb.qks.zjut.edu.cn
: 以2, 6-二氨基-3, 5-二硝基吡啶(DADNP) 为原料, 选择性还原制得关键中间体2, 3, 6-三氨基-5-硝基吡啶, 同时对其影响因素进行探究, 并做稳定性分析. 实验表明: 以DADNP 为底物, 水合肼与…
Number of citations: 4 xb.qks.zjut.edu.cn

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